2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

Suzuki-Miyaura Cross-Coupling Nickel Catalysis C-O Electrophiles

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde (CAS 95752-86-6), also known as 2-formylphenylboronic acid neopentyl glycol ester, is a cyclic boronate ester featuring an ortho-formylphenyl moiety and a six-membered dioxaborinane ring. This compound belongs to the class of aryl neopentylglycolboronates, which have emerged as important boron-based nucleophiles in nickel- and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Molecular Formula C12H15BO3
Molecular Weight 218.06 g/mol
CAS No. 95752-86-6
Cat. No. B113368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
CAS95752-86-6
Molecular FormulaC12H15BO3
Molecular Weight218.06 g/mol
Structural Identifiers
SMILESB1(OCC(CO1)(C)C)C2=CC=CC=C2C=O
InChIInChI=1S/C12H15BO3/c1-12(2)8-15-13(16-9-12)11-6-4-3-5-10(11)7-14/h3-7H,8-9H2,1-2H3
InChIKeyBJRXNDLMZZAOAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde (CAS 95752-86-6): A Neopentyl Glycol Boronate with Distinct Reactivity and Economic Advantages for Suzuki-Miyaura Coupling


2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde (CAS 95752-86-6), also known as 2-formylphenylboronic acid neopentyl glycol ester, is a cyclic boronate ester featuring an ortho-formylphenyl moiety and a six-membered dioxaborinane ring . This compound belongs to the class of aryl neopentylglycolboronates, which have emerged as important boron-based nucleophiles in nickel- and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. The compound's molecular formula is C12H15BO3, with a molecular weight of 218.06 g/mol and a density of 1.08 g/cm³ .

Why 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde Cannot Be Replaced by Other Boronic Esters


The selection of a boronic ester protecting group profoundly impacts the efficiency, atom economy, and cost of Suzuki-Miyaura cross-coupling reactions [1]. While arylboronic acids, pinacol boronates, and trifluoroborates are all viable nucleophiles, their reactivity profiles, stability, and economic footprints differ dramatically depending on the electrophile and reaction conditions [1]. For instance, under anhydrous Ni-catalyzed conditions, aryl neopentylglycolboronates have been shown to be 5- to 6-fold more reactive than the corresponding pinacol boronates [1]. Furthermore, the commercial cost of the neopentyl glycol protecting group is approximately 1/36th that of pinacol, creating a substantial economic incentive for large-scale applications [1]. Simple substitution of a neopentyl glycol boronate with a pinacol ester or a boronic acid can lead to incomplete conversion, lower yields, and increased costs.

Quantitative Differentiation: 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde vs. Pinacol and Trifluoroborate Analogs


5-Fold Higher Reactivity in Ni-Catalyzed Suzuki-Miyaura Cross-Coupling with Aryl Mesylates

In direct competitive experiments under identical Ni-catalyzed conditions, the neopentylglycolboronate scaffold demonstrated 5-fold higher overall reactivity compared to the pinacol boronate in cross-coupling with methyl 4-((methylsulfonyl)oxy)benzoate [1].

Suzuki-Miyaura Cross-Coupling Nickel Catalysis C-O Electrophiles

Up to 6-Fold Higher Consumption Ratio in Competitive Cross-Coupling with Aryl Mesylates

In competitive cross-coupling reactions with aryl mesylates, the ratio of consumed neopentylglycolboronate to pinacolboronate reached as high as 5.7:1, indicating nearly 6-fold higher efficiency for the neopentyl glycol derivative [1].

Suzuki-Miyaura Cross-Coupling Nickel Catalysis Reactivity Comparison

Neopentyl Glycol Boronates Exhibit 10⁴-Fold Higher Nucleophilic Reactivity in Boron-Ate Complex Formation

In studies of boron-ate complex formation with aryllithium reagents, neopentyl glycol and ethylene glycol derivatives were found to be approximately 10⁴ times more reactive than the corresponding pinacol and catechol derivatives [1].

Boron-Ate Complexes Nucleophilicity Reaction Kinetics

Economic Advantage: Neopentyl Glycol Protecting Group is 36x Less Expensive than Pinacol

The commercial price of the pinacol protecting group is approximately six times that of potassium hydrogenfluoride (KHF2), whereas neopentyl glycol costs only one-sixth the price of KHF2 [1]. This translates to neopentyl glycol being approximately 36 times less expensive than pinacol as a boronic ester protecting group.

Atom Economy Cost Analysis Process Chemistry

Optimal Use Cases for 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde Based on Verified Performance Data


Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling with Aryl Mesylates and Sulfamates

In nickel-catalyzed systems employing challenging C-O electrophiles such as mesylates and sulfamates, the neopentylglycolboronate scaffold of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde provides a 5- to 6-fold reactivity advantage over pinacol boronates [1]. This is particularly beneficial in anhydrous conditions where potassium trifluoroborate reactivity is suppressed [1]. Researchers should prioritize this boronate when designing cross-couplings involving these less reactive electrophiles to achieve higher yields and shorter reaction times.

Cost-Sensitive Large-Scale Synthesis

When scaling up a Suzuki-Miyaura coupling, the 36-fold lower cost of the neopentyl glycol protecting group compared to pinacol [1] makes 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde the economically preferred choice. This is especially relevant for the production of pharmaceutical intermediates and fine chemicals where cost-of-goods is a critical factor.

Rapid Boron-Ate Complex Formation in Multistep Synthesis

The neopentyl glycol boronate structure confers a 10⁴-fold enhancement in nucleophilic reactivity during boron-ate complex formation compared to pinacol esters [1]. This property can be strategically employed in complex synthetic sequences where a rapid boron-to-carbon transfer is required, such as in the construction of highly functionalized biaryl systems.

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